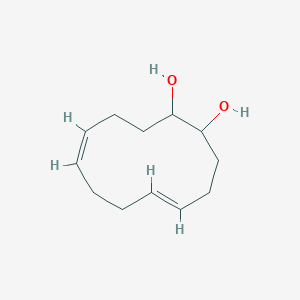
5,9-Cyclododecadiene-1,2-diol, (1R*,2S*,5Z,9E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-CIS-9-TRANS-CYCLODODECADIENE-1,2-CIS-DIOL is a unique organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound is characterized by its distinct structural configuration, which includes both cis and trans double bonds within a cyclododecadiene ring, as well as two hydroxyl groups in the cis configuration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-CIS-9-TRANS-CYCLODODECADIENE-1,2-CIS-DIOL typically involves the cyclization of diene precursors followed by selective hydroxylation. One common method involves the use of cyclododecatriene as a starting material, which undergoes partial hydrogenation to form the desired cis and trans double bonds. Subsequent hydroxylation using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) introduces the cis-diol functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-CIS-9-TRANS-CYCLODODECADIENE-1,2-CIS-DIOL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of cyclododecane derivatives
Substitution: Formation of alkyl halides or other substituted derivatives
Applications De Recherche Scientifique
5-CIS-9-TRANS-CYCLODODECADIENE-1,2-CIS-DIOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-CIS-9-TRANS-CYCLODODECADIENE-1,2-CIS-DIOL involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the compound’s unique structural configuration allows it to interact with various biological molecules, potentially modulating signaling pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-CIS-9-TRANS-CYCLODODECADIENE-1,2-CIS-DIOL is unique due to its specific arrangement of cis and trans double bonds within the cyclododecadiene ring and the presence of cis-diol groups. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
15786-26-2 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
(5E,9Z)-cyclododeca-5,9-diene-1,2-diol |
InChI |
InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-14H,1-2,7-10H2/b5-3-,6-4+ |
Clé InChI |
BHYILZSOXKSYCF-CIIODKQPSA-N |
SMILES isomérique |
C\1C/C=C\CCC(C(CC/C=C1)O)O |
SMILES canonique |
C1CC=CCCC(C(CCC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



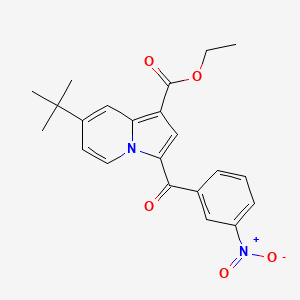
![[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B11962264.png)
![4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11962266.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962288.png)
![5-(2-bromophenyl)-4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11962291.png)
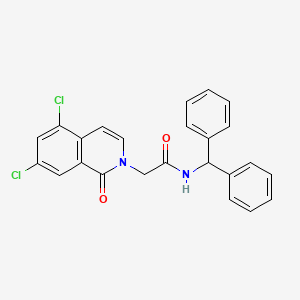


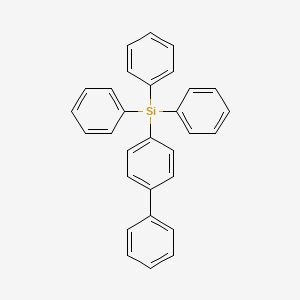
![3-(3-methoxyphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11962347.png)
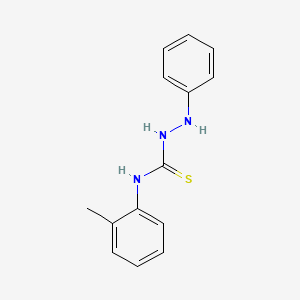
![(2E)-N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11962358.png)
